molecular formula C9H17N B13877672 N-hex-5-enylcyclopropanamine

N-hex-5-enylcyclopropanamine

Cat. No.: B13877672
M. Wt: 139.24 g/mol
InChI Key: NYPGQJLULXYDRO-UHFFFAOYSA-N
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Description

N-hex-5-enylcyclopropanamine is a specialized organic compound of significant interest in advanced chemical synthesis and medicinal chemistry research. This molecule features a cyclopropylamine head group linked to a hex-5-enyl carbon chain, a structure that combines the high strain and unique reactivity of the cyclopropane ring with the versatility of a terminal alkene. The terminal alkene serves as a critical functional handle, making the compound a valuable building block for further chemical transformations, including click chemistry, hydrofunctionalization, and cycloaddition reactions, which are fundamental for constructing more complex molecular architectures. The primary research applications for this compound are found in pharmaceutical development and chemical biology. It is frequently investigated as a key synthetic intermediate in the preparation of novel bioactive molecules. The cyclopropylamine group is a privileged pharmacophore in drug discovery, often used to modulate the metabolic stability, potency, and selectivity of candidate compounds. Researchers may utilize this specific amine as a precursor for synthesizing analogs of more complex molecules, such as those found in the structural class of N-(2-phenylhex-5-enyl)cyclopropanamine . Its properties make it suitable for projects aimed at developing new enzyme inhibitors, neurotransmitter analogs, or probes for studying biological pathways. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate safety precautions, using personal protective equipment and adequate ventilation, as its full toxicological profile has not been fully established .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

N-hex-5-enylcyclopropanamine

InChI

InChI=1S/C9H17N/c1-2-3-4-5-8-10-9-6-7-9/h2,9-10H,1,3-8H2

InChI Key

NYPGQJLULXYDRO-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCNC1CC1

Origin of Product

United States

Synthetic Methodologies for N Hex 5 Enylcyclopropanamine and Its Analogues

Direct Synthesis Approaches to N-hex-5-enylcyclopropanamine

Direct synthesis strategies involve the convergent assembly of the target molecule from precursors that already contain the cyclopropane (B1198618) and hexenyl substructures. These methods are often favored for their step economy, directly forming the key C-N bond that links the two primary moieties.

This approach begins with a pre-formed cyclopropane ring bearing a functional group suitable for amination. The primary transformation is the introduction of the hex-5-en-1-amine (B1268122) fragment onto the cyclopropyl (B3062369) core.

One of the most robust and widely used methods is reductive amination . This reaction involves the condensation of a cyclopropyl ketone or aldehyde, such as cyclopropanecarboxaldehyde, with hex-5-en-1-amine to form an intermediate imine or enamine. This intermediate is then reduced in situ to the desired secondary amine product. Mild and selective reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are typically employed to avoid the reduction of the terminal alkene on the hexenyl chain.

An alternative, though often more challenging, strategy is the nucleophilic substitution on a functionalized cyclopropane. A substrate such as bromocyclopropane (B120050) can be reacted with hex-5-en-1-amine. However, S_N2 reactions on cyclopropyl halides are generally slow due to increased ring strain in the transition state. More advanced palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination , provide a more efficient route. This method couples a cyclopropyl halide or triflate with hex-5-en-1-amine using a palladium catalyst, a specialized phosphine (B1218219) ligand (e.g., XPhos, SPhos), and a base, offering high yields under relatively mild conditions.

This complementary approach starts with cyclopropanamine as the core building block and attaches the hex-5-enyl side chain.

The most direct method is the N-alkylation of cyclopropanamine with an appropriate electrophile, such as 6-bromo-1-hexene (B1265582) or 6-iodo-1-hexene. This reaction proceeds via a standard S_N2 mechanism. Careful control of stoichiometry and reaction conditions is necessary to minimize the formation of the tertiary amine by-product from dialkylation. The use of a mild base, such as potassium carbonate or triethylamine, is common to neutralize the hydrogen halide formed during the reaction.

Reductive amination can also be applied in this direction, by reacting cyclopropanamine with hex-5-enal. The mechanism is identical to that described in section 2.1.1, with the roles of the amine and carbonyl components reversed. The choice between these two reductive amination pathways often depends on the commercial availability and stability of the starting carbonyl compound (cyclopropanecarboxaldehyde vs. hex-5-enal).

MethodKey ReagentsTypical ConditionsAdvantagesPotential Challenges
Reductive AminationCyclopropanecarboxaldehyde, hex-5-en-1-amine, NaBH(OAc)₃DCM or DCE, room temp, 2-12 hHigh functional group tolerance; mild conditions; good yields.Availability/stability of aldehyde precursor.
N-AlkylationCyclopropanamine, 6-bromo-1-hexene, K₂CO₃Acetonitrile or DMF, 50-80 °C, 4-24 hConceptually simple; readily available reagents.Risk of dialkylation; requires heating.
Buchwald-Hartwig AminationBromocyclopropane, hex-5-en-1-amine, Pd catalyst, ligand, base (e.g., NaOtBu)Toluene or Dioxane, 80-110 °CHigh efficiency for difficult couplings; broad scope.Cost of catalyst/ligand; requires inert atmosphere.

Advanced Stereoselective Synthesis of this compound Derivatives

Achieving high levels of stereocontrol in the synthesis of complex cyclopropane derivatives is a significant challenge. Advanced strategies often rely on the use of chiral auxiliaries, chiral catalysts, or substrate-controlled diastereoselective reactions.

Diastereoselective and Enantioselective Control Strategies

The stereochemical outcome of cyclopropanation reactions can often be directed by existing stereocenters in the alkene substrate. unl.pt For example, the cyclopropanation of chiral allylic alcohols often proceeds with high facial selectivity, with the hydroxyl group directing the approach of the carbene. unl.pt

Enantioselective catalysis provides a powerful tool for establishing the absolute stereochemistry of the cyclopropane ring. As discussed in section 2.2.1.3, a wide range of chiral catalysts, including those based on rhodium, copper, and cobalt, have been developed for this purpose. acs.orgnih.govnih.govorganic-chemistry.org Organocatalytic approaches, such as those employing prolinol derivatives or chiral phase-transfer catalysts, also offer excellent enantiocontrol. rsc.orgnih.gov

For the synthesis of polysubstituted cyclopropylamines, methods that simultaneously construct multiple stereocenters with high control are highly desirable. The copper-catalyzed three-component alkenylamination of cyclopropenes is a notable example, enabling the synthesis of cis-1,2-alkenylcyclopropylamines with up to three contiguous stereocenters in a highly enantioselective manner. rsc.org Similarly, the diastereoselective carbocupration of alkoxy-functionalized cyclopropenes, followed by trapping with an electrophilic nitrogen source, can provide access to tetrasubstituted cyclopropylamines with high diastereo- and enantiomeric ratios. d-nb.info

Table 2: Advanced Stereoselective Synthesis Strategies
StrategyDescriptionKey FeaturesReference
Substrate-Controlled DiastereoselectivityUse of a chiral substrate to direct the stereochemical outcome of a reaction.High facial selectivity in cyclopropanation of chiral allylic alcohols. unl.pt
Enantioselective CatalysisUse of a chiral catalyst to induce enantioselectivity in a reaction.Wide range of rhodium, copper, and cobalt catalysts for asymmetric cyclopropanation. acs.orgnih.govnih.govorganic-chemistry.org
Multi-component ReactionsSimultaneous formation of multiple bonds and stereocenters in a single step.Copper-catalyzed three-component synthesis of polysubstituted cyclopropylamines. rsc.org
Diastereoselective CarbometalationStereoselective addition of an organometallic reagent across a double or triple bond.Carbocupration of cyclopropenes followed by amination to give highly substituted cyclopropylamines. d-nb.info

Chiral Auxiliary and Organocatalytic Approaches

The asymmetric synthesis of cyclopropane rings is a important focus in organic chemistry, with chiral auxiliaries and organocatalysis representing two powerful and complementary strategies. These methods aim to control the stereochemistry of the cyclopropanation reaction to yield enantiomerically enriched products.

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries involves the temporary attachment of a chiral molecule to the substrate. This auxiliary group directs the stereochemical course of a subsequent reaction, after which it is cleaved to afford the desired enantiomerically enriched product. A well-established strategy involves the use of chiral auxiliaries derived from readily available natural products like amino acids or camphor. acs.orgresearchgate.net

For the synthesis of chiral cyclopropylamines, a common approach involves the diastereoselective cyclopropanation of an α,β-unsaturated carbonyl compound attached to a chiral auxiliary. For instance, Evans's oxazolidinones, derived from amino alcohols, have been widely used to direct the Simmons-Smith cyclopropanation of attached α,β-unsaturated amides. thieme-connect.com The chiral environment created by the auxiliary shields one face of the double bond, leading to a preferred direction of attack by the cyclopropanating agent and resulting in high diastereoselectivity. Subsequent removal of the auxiliary reveals the chiral cyclopropane carboxylic acid, which can then be converted to the corresponding amine via a Curtius or Hofmann rearrangement.

Another example is the use of camphor-derived auxiliaries, such as camphorpyrazolidinone, in the cyclopropanation of α,β-unsaturated amides with sulfur ylides. These reactions can proceed with high chemical yields and diastereoselectivity. chemrxiv.org The choice of solvent and reaction conditions can significantly influence the diastereomeric ratio of the products. chemrxiv.org

Interactive Table 1: Examples of Chiral Auxiliary-Directed Cyclopropanation

Chiral Auxiliary Substrate Type Reaction Type Diastereoselectivity (d.r.) Reference
Evans's Oxazolidinone α,β-Unsaturated Amide Simmons-Smith >95% thieme-connect.com
Camphorpyrazolidinone α,β-Unsaturated Amide Michael Addition of Ylide High to Moderate chemrxiv.org
(-)-8-Phenylmenthol α,β-Unsaturated Ester Not Specified High acs.org
N-Acryloylbornane-sultam α,β-Unsaturated Amide Michael Addition of Ylide 1:1 chemrxiv.org

Organocatalytic Approaches

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. In the context of cyclopropane synthesis, chiral secondary amines, such as prolinol derivatives, have emerged as powerful catalysts for the asymmetric cyclopropanation of α,β-unsaturated aldehydes and ketones. nih.govunl.pt These catalysts operate by forming a transient chiral iminium ion with the unsaturated carbonyl substrate, which then undergoes a Michael-initiated ring closure (MIRC) with a suitable nucleophile, such as a bromomalonate or a sulfur ylide. acs.orgrsc.org

The enantioselectivity of these reactions is controlled by the chiral environment of the catalyst, which directs the approach of the nucleophile to one of the enantiofaces of the iminium ion. For example, the use of diphenylprolinol silyl (B83357) ether as a catalyst in the reaction of α,β-unsaturated aldehydes with bromomalonates can produce highly functionalized cyclopropanes with excellent enantio- and diastereoselectivities. unl.ptacs.org

Furthermore, chiral phase-transfer catalysts, often derived from cinchona alkaloids, have been employed in the asymmetric cyclopropanation of electron-deficient alkenes. These catalysts facilitate the reaction between a Michael acceptor and a nucleophile under basic conditions, leading to the formation of chiral cyclopropanes with high enantiomeric excess. rsc.org

Interactive Table 2: Examples of Organocatalytic Cyclopropanation

Organocatalyst Substrate Type Nucleophile Enantioselectivity (ee) Reference
(S)-Diphenylprolinol TMS ether α,β-Unsaturated Aldehyde Bromomalonate High nih.govunl.ptacs.org
Cinchona-derived phase-transfer catalyst (Z)-3-substituted-2-(4-pyridyl)-acrylonitrile 2-Bromomalonate esters up to 83% rsc.org
(S)-(-)-Indoline-2-yl-1H-tetrazole α,β-Unsaturated Aldehyde Sulfur Ylide >99% organic-chemistry.org
Dipeptides 4-Phenyl-1,2-dihydronaphthalene Not Specified Not Specified thieme-connect.com

Application of Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the selectivity and efficiency of enzymatic catalysis with the versatility of chemical synthesis. This approach is particularly valuable for the production of chiral molecules like this compound, as enzymes can operate under mild conditions with high stereo-, regio-, and chemoselectivity.

Enzyme-Catalyzed Cyclopropanation

A significant advancement in the synthesis of chiral cyclopropanes is the use of engineered enzymes, particularly heme proteins like cytochrome P450s and myoglobins, to catalyze the cyclopropanation of alkenes. These biocatalysts can be tailored through directed evolution to achieve high activity and stereoselectivity for specific substrates.

For instance, engineered variants of cytochrome P450 have been shown to catalyze the cyclopropanation of styrenyl olefins with ethyl diazoacetate to produce chiral cyclopropane esters with high diastereomeric and enantiomeric excess. These ester products can then be chemically converted to the corresponding cyclopropylamines through methods like the Curtius or Hofmann rearrangement. This approach provides a direct and environmentally benign route to valuable chiral building blocks.

Similarly, engineered myoglobin (B1173299) catalysts have been developed for the highly diastereo- and enantioselective synthesis of functionalized cyclopropanes. These biocatalytic systems can be performed in whole cells, offering a cost-effective and sustainable manufacturing process.

Transaminase-Catalyzed Amination

Another powerful chemoenzymatic strategy for the synthesis of chiral cyclopropylamines involves the use of transaminases. These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone substrate. Chiral cyclopropylamines can be synthesized with high enantiomeric excess by the asymmetric amination of a corresponding cyclopropyl ketone.

Interactive Table 3: Examples of Chemoenzymatic Routes to Cyclopropane Derivatives

Enzyme Type Reaction Type Substrate(s) Product Key Advantages
Engineered Cytochrome P450 Cyclopropanation Styrenyl Olefin, Ethyl Diazoacetate Chiral Cyclopropane Ester High diastereo- and enantioselectivity
Engineered Myoglobin Cyclopropanation α-Difluoromethyl Alkenes, Ethyl Diazoacetate CHF2-containing Cyclopropanes High yield and stereoselectivity
Engineered Transaminase Asymmetric Amination Cyclopropyl Ketone, Amine Donor Chiral Cyclopropylamine (B47189) High enantiomeric excess, direct amination
Ethylenediamine-N,N′-disuccinic acid lyase Aldol Condensation Commercially available starting materials Toxin A (precursor to aminopolycarboxylic acids) Multigram-scale synthesis, high diastereoselectivity

Reactivity and Reaction Pathways of N Hex 5 Enylcyclopropanamine

Cyclopropane (B1198618) Ring Transformations

The chemical character of N-hex-5-enylcyclopropanamine is largely defined by the reactivity of its cyclopropane ring. The significant ring strain, estimated to be over 100 kJ mol⁻¹, provides a strong thermodynamic driving force for reactions that lead to ring opening nih.gov. The presence of the amino group and the alkenyl chain further influences the regioselectivity and stereoselectivity of these transformations.

Ring-Opening Reactions of the Cyclopropane Moiety

The strained C-C bonds of the cyclopropane ring in this compound are susceptible to cleavage by a range of reagents and conditions, leading to a variety of linear and cyclic products. These ring-opening reactions can be broadly categorized based on the nature of the attacking species: nucleophiles, electrophiles, or radicals, as well as through catalytic processes.

The presence of an electron-donating amino group on the cyclopropane ring can activate it towards attack by nucleophiles, particularly if the nitrogen is part of a donor-acceptor system. In such "donor-acceptor" cyclopropanes, the polarization of a C-C bond facilitates nucleophilic attack at the carbon atom bearing the donor group nih.govresearchgate.net. For this compound, while the amino group is a donor, the absence of a strong electron-withdrawing (acceptor) group on an adjacent carbon means that it is not a classic donor-acceptor cyclopropane. However, activation can be achieved through protonation or Lewis acid coordination to the nitrogen atom, which enhances the electrophilicity of the cyclopropane ring.

The ring-opening of such activated cyclopropanes with nucleophiles typically proceeds via an SN2-type mechanism nih.govresearchgate.net. The nucleophile attacks one of the carbon atoms of the cyclopropane ring, leading to the cleavage of a C-C bond and the formation of a 1,3-difunctionalized propane derivative. The regioselectivity of the attack is influenced by steric and electronic factors.

Table 1: Illustrative Nucleophilic Ring-Opening Reactions of Activated Cyclopropylamines

Nucleophile Activating Agent Potential Product Structure
Thiophenolates Brønsted Acid 3-(Phenylthio)-N-(hex-5-enyl)propan-1-amine
Azide Ion Lewis Acid (e.g., Sc(OTf)₃) 3-Azido-N-(hex-5-enyl)propan-1-amine
Indoles Brønsted Acid in HFIP 3-(Indol-3-yl)-N-(hex-5-enyl)propan-1-amine

Note: The product structures are illustrative and depend on the specific reaction conditions and regioselectivity of the ring opening.

Research on related donor-acceptor cyclopropanes has shown that a variety of nucleophiles, including thiophenolates, azide ions, and indoles, can effectively open the cyclopropane ring nih.govresearchgate.netnih.govresearchgate.net. For instance, scandium triflate has been used as a catalyst for the O-selective nucleophilic ring-opening of donor-acceptor cyclopropanes with 1,3-cyclodiones nih.govresearchgate.net. Similarly, Brønsted acids in hexafluoroisopropanol (HFIP) have been shown to catalyze the nucleophilic ring-opening of donor-acceptor cyclopropanes with a wide range of nucleophiles, including arenes, azides, and alcohols scispace.com.

Electrophilic attack on the cyclopropane ring of this compound is another important reaction pathway. The driving force for this reaction is the ability of the cyclopropane ring to act as a weak nucleophile, donating electron density from its Walsh orbitals to an electrophile. This initial attack leads to the formation of a carbocationic intermediate, which can then be trapped by a nucleophile to afford the ring-opened product wikipedia.org.

In the case of this compound, the presence of the nitrogen atom can influence the course of the reaction. Protonation of the amine group under acidic conditions would create an ammonium cation. This electron-withdrawing group can weaken the distal C-C bond of the cyclopropane ring, making it more susceptible to electrophilic cleavage nih.gov. For example, the electrophilic ring opening of trans-2-phenylcyclopropylamine hydrochloride in the presence of a superacid occurs at the distal (C2-C3) bond nih.gov. This is attributed to the weakening of this bond by the σ-withdrawing ammonium group and charge-charge repulsive effects in the transition state nih.gov.

A general mechanism for electrophilic addition involves the initial attack by an electrophile (E⁺) to form a carbocation, followed by reaction with a nucleophile (Nu⁻) wikipedia.org.

Table 2: Potential Products from Electrophilic Ring Opening of this compound

Electrophile (E⁺) Nucleophile (Nu⁻) Potential Product Structure
H⁺ Cl⁻ 1-Chloro-3-(hex-5-en-1-ylamino)propane
Br⁺ Br⁻ 1,3-Dibromo-N-(hex-5-enyl)propan-1-amine

Note: The regiochemistry of the final product will depend on the stability of the intermediate carbocation and the nature of the nucleophile.

The this compound system can undergo radical-mediated ring opening. Abstraction of a hydrogen atom from the carbon adjacent to the nitrogen and the cyclopropane ring, or single-electron transfer from the nitrogen atom, can generate a cyclopropylcarbinyl-type radical. This radical is known to undergo a very rapid ring opening to form a homoallylic radical researchgate.net. The rate of this ring opening is so fast that it is often used as a "radical clock" to calibrate the rates of other radical reactions.

The driving force for this rearrangement is the relief of ring strain. The resulting homoallylic radical can then participate in subsequent reactions, such as addition to the tethered alkene in the hexenyl chain, leading to the formation of cyclic products. Oxidative radical ring-opening/cyclization of cyclopropane derivatives has been developed as a synthetic methodology for constructing various fused cyclic systems nih.gov. For example, β-keto radicals generated from the single-electron oxidation and ring opening of cyclopropanols can be trapped by various radical acceptors nih.gov.

While this compound is not a classic donor-acceptor cyclopropane, its reactivity can be modulated by transition metal catalysts. Transition metal complexes can coordinate to the cyclopropane ring or the amino group, activating the system towards ring opening. These catalytic reactions often proceed through metallacyclobutane intermediates.

Rearrangement Reactions Involving the Cyclopropane Ring

In addition to ring-opening reactions, the cyclopropane ring in this compound can participate in rearrangement reactions. A key example is the vinylcyclopropane (B126155) rearrangement, which is a thermally or photochemically induced isomerization of a vinylcyclopropane to a cyclopentene wikipedia.orgnih.gov.

In this compound, the "vinyl" group is not directly attached to the cyclopropane ring. However, the principle of rearrangement driven by the release of ring strain is relevant. Under certain conditions, such as in the presence of a transition metal catalyst or upon generation of a reactive intermediate, skeletal rearrangements can occur. For instance, cyclopropyl-substituted nitrenium ions, which could potentially be generated from this compound, are known to undergo ring expansion and elimination reactions chemrxiv.org.

The vinylcyclopropane-cyclopentene rearrangement itself is a powerful tool in organic synthesis for the construction of five-membered rings and has been utilized in the total synthesis of several natural products wikipedia.org. The mechanism can proceed through a diradical intermediate or a concerted pericyclic pathway, depending on the substrate and reaction conditions wikipedia.org. While a direct vinylcyclopropane rearrangement is not possible for this compound, related intramolecular cyclization reactions involving the hexenyl chain and the cyclopropane ring could be envisioned, potentially leading to bicyclic amine derivatives.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
trans-2-Phenylcyclopropylamine hydrochloride
3-(Phenylthio)-N-(hex-5-enyl)propan-1-amine
3-Azido-N-(hex-5-enyl)propan-1-amine
3-(Indol-3-yl)-N-(hex-5-enyl)propan-1-amine
3-Alkoxy-N-(hex-5-enyl)propan-1-amine
1-Chloro-3-(hex-5-en-1-ylamino)propane
1,3-Dibromo-N-(hex-5-enyl)propan-1-amine

Reactions of the Hex-5-enyl Moiety

The hex-5-enyl group within this compound is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity is primarily centered around the terminal carbon-carbon double bond, which can participate in intramolecular cyclization reactions, intermolecular additions, and metathesis processes.

Intramolecular Cyclization Reactions of the Alkene

Intramolecular cyclization of the hex-5-enyl moiety is a powerful method for the construction of five- and six-membered rings. The regiochemical and stereochemical outcome of these reactions is influenced by the reaction mechanism, which can be radical, electrophilic, or transition metal-catalyzed.

The 5-hexenyl radical cyclization is a well-studied and synthetically useful reaction for forming five-membered rings. researchgate.netresearchgate.net This process involves the intramolecular addition of a radical, generated at a position remote from the double bond, to the terminal alkene. The reaction is kinetically controlled and proceeds preferentially via a 5-exo-trig cyclization to form a cyclopentylmethyl radical over the alternative 6-endo-trig pathway which would yield a cyclohexyl radical. illinois.edu

The rate of this cyclization is a key factor in its synthetic utility and has been used as a "radical clock" to time other fast radical reactions. acs.org The rate constant for the cyclization of the parent 5-hexenyl radical has been determined experimentally and serves as a benchmark for substituted systems.

Table 1: Rate Constants for the Cyclization of the 5-Hexenyl Radical

Temperature (°C) Rate Constant (s⁻¹) Reference
25 1 x 10⁵ researchgate.net
22 4.5 x 10⁷ (for 6,6-diphenyl-5-hexenyl radical) acs.org
22 5.1 x 10⁷ (for 6,6-diphenyl-5-hexenyl radical, calculated) acs.org
Room Temperature 9 x 10⁷ (for 1-hydroxy-1-methyl-6,6-diphenyl-5-hexenyl radical) rsc.org

Computational studies have provided insight into the transition states and activation energies of these cyclizations, further explaining the preference for the 5-exo product. researchgate.net For this compound, the generation of a radical at the nitrogen atom or an adjacent carbon would initiate this cyclization cascade, leading to the formation of a cyclopropane-substituted pyrrolidine (B122466) derivative.

The double bond of the hex-5-enyl group can be activated by an electrophile, initiating an intramolecular cyclization. Common electrophiles for this purpose include halogens (e.g., iodine), which lead to the formation of functionalized heterocyclic products. In the context of this compound, the nitrogen atom can act as the internal nucleophile, attacking the activated alkene.

This type of reaction, often referred to as halocyclization, typically proceeds via a 5-exo or 6-endo pathway. The regioselectivity is dependent on the nature of the substrate and the reaction conditions. For N-alkenylamides, treatment with iodine and a base can lead to the formation of iodinated pyrrolidine or piperidine (B6355638) derivatives.

Table 2: Representative Electrophilic Cyclization of N-alkenylamides with Iodine

Substrate Product Yield (%) Conditions Reference
N-(2-alkynyl)anilines 3-Iodoquinolines Good to excellent I₂, mild conditions nih.gov
N-alkenylamides Iodomethylated oxazolines/thiazolines Moderate to good Chloramine-T, I₂
N-alkenylsulfonamides 3- to 6-membered N-heterocycles Good Chloramine-T, I₂

The cyclization of this compound under these conditions would be expected to yield a cyclopropane-substituted pyrrolidine or piperidine derivative, with an iodine atom incorporated into the product.

Transition metals, such as palladium, copper, and nickel, can catalyze the intramolecular cyclization of N-alkenylamines. nsf.govnih.gov These reactions often proceed through mechanisms involving coordination of the metal to the alkene, followed by nucleophilic attack by the nitrogen atom. The specific outcome of the reaction is highly dependent on the choice of catalyst, ligands, and reaction conditions.

For example, copper-catalyzed cyclization of alkenyl aldimines with arylzinc reagents has been shown to produce indole derivatives in good yields. nsf.govchemrxiv.orgresearchgate.net While not a direct analogue, this demonstrates the potential for transition metal catalysis to effect complex cyclizations involving N-alkenyl systems.

Table 3: Examples of Transition Metal-Catalyzed Cyclization of N-Alkenyl Systems

Substrate Type Catalyst System Product Type Yield (%) Reference
Alkenyl Aldimines Cu(II) Indole-3-diarylmethanes Good to excellent nsf.govresearchgate.net
Azoles Pd(OAc)₂/CuCl/Cu(OAc)₂·H₂O Alkenylated azoles Good to moderate nih.gov
Azoles Ni-xantphos C2-alkenylated azoles Moderate nih.gov

For this compound, a suitable transition metal catalyst could facilitate its cyclization to form various nitrogen-containing heterocycles, potentially with the incorporation of other functionalities depending on the specific reaction partners.

Intermolecular Addition Reactions to the Alkene

The terminal double bond of this compound can undergo intermolecular addition reactions with a variety of reagents. A characteristic of radical addition reactions is the regioselective addition to the less-substituted carbon atom of the double bond. libretexts.org

For instance, the copper-catalyzed addition of N-alkyl-N-chlorosulfonamides to alkenes proceeds via a radical mechanism, leading to the formation of addition products in good yields, particularly with styrene derivatives. nih.govsemanticscholar.org While less efficient with non-aromatic alkenes, this demonstrates the feasibility of intermolecular radical additions to the hex-5-enyl moiety. nih.gov Photocatalyzed hydroamination of unactivated olefins with secondary alkyl amines has also been reported, proceeding via an aminium radical cation intermediate with anti-Markovnikov selectivity. nih.gov

Olefin Metathesis Applications for N-hex-5-enyl Substrates

Olefin metathesis is a powerful carbon-carbon double bond-forming reaction catalyzed by transition metal complexes, most notably those containing ruthenium. organic-chemistry.orgyoutube.com Ring-closing metathesis (RCM) is a specific application of this reaction that is widely used for the synthesis of cyclic compounds.

In the context of this compound, if a second alkenyl group were present in the molecule (e.g., an N-allyl-N-hex-5-enylcyclopropanamine), RCM could be employed to construct a nitrogen-containing heterocyclic ring. The efficiency of RCM can be high, with low catalyst loadings often being sufficient for near-quantitative conversion. nih.gov The synthesis of N-tert-butoxycarbonyl (N-Boc)- and N-para-toluenesulfonyl (N-Ts)-protected cyclic amines via RCM illustrates the utility of this methodology for preparing nitrogen heterocycles. nih.gov For example, Ru-catalyzed RCM of diallylated amines can produce pyrrolines in excellent yields. organic-chemistry.org

Table 4: Representative Ring-Closing Metathesis Reactions of N-Diallyl Systems

Substrate Catalyst Product Yield (%) Reference
Diallylated amines Ru-catalyst Pyrrolines Excellent organic-chemistry.org
Diethyl diallylmalonate Ru-catalyst (unsaturated NHC) Cyclopentene derivative 95% nih.gov
Tyrosine(O-allyl) containing peptides Grubbs' or Hoveyda-Grubbs' catalyst Cyclic peptides Variable nih.gov

Reactivity at the Amine Nitrogen

The secondary amine group is the central hub of reactivity in this compound. Its lone pair of electrons dictates its role as a nucleophile and a base, and its N-H bond allows for the formation of nitrogen-centered radicals and participation in addition reactions.

Amine Nucleophilicity and Electrophilic Activation

The nucleophilicity of the amine nitrogen in this compound is a defining characteristic of its chemical behavior. As a secondary amine, it generally exhibits stronger nucleophilicity than primary amines due to the electron-donating effect of the two attached carbon groups (the cyclopropyl (B3062369) and the hexenyl chains) masterorganicchemistry.com. However, this is moderated by the steric hindrance imposed by these same groups.

The general trend for amine nucleophilicity can be summarized as follows:

Amine TypeRelative BasicityRelative NucleophilicityInfluencing Factors
Primary (R-NH₂)Less BasicLess NucleophilicFewer electron-donating groups.
Secondary (R₂-NH) More Basic More Nucleophilic Good balance of electron donation and moderate steric hindrance.
Tertiary (R₃-N)Generally Most BasicOften Less NucleophilicSignificant steric hindrance can impede attack on electrophiles. masterorganicchemistry.com

This table provides a generalized comparison of amine properties.

The nitrogen atom of this compound can readily attack a wide range of electrophilic centers. Electrophilic activation of the molecule often begins at this site. For instance, reaction with acyl chlorides or sulfonyl chlorides would lead to the corresponding amides and sulfonamides, respectively.

Furthermore, coordination to a metal center, such as platinum, ruthenium, or gold, can activate the molecule for more complex transformations nih.gov. This electrophilic activation can polarize the N-H bond, making the nitrogen more acidic and facilitating deprotonation, or it can render the amine a better leaving group in certain contexts.

Intramolecular Reactivity Initiated by the Amine

The presence of the hex-5-enyl chain in the same molecule as the amine nitrogen opens the door to a variety of intramolecular reactions. These cyclizations are powerful tools for the construction of nitrogen-containing heterocyclic structures.

The generation of a nitrogen-centered (aminyl) radical from this compound can initiate an intramolecular cyclization. This radical can be formed through various methods, including hydrogen atom abstraction by a potent radical initiator or through photoredox catalysis rsc.orgprinceton.edu.

Once formed, the aminyl radical can add to the terminal double bond. The cyclization of 5-hexenyl radicals is a well-studied process that overwhelmingly favors the formation of a five-membered ring through a 5-exo-trig cyclization pathway over the alternative 6-endo-trig pathway, which would form a six-membered ring researchgate.net. This preference is due to more favorable stereoelectronics in the transition state for the 5-exo closure.

The expected reaction pathway is as follows:

Initiation : Formation of the N-centered radical on the this compound molecule.

Cyclization : The nitrogen radical attacks the internal carbon of the double bond (5-exo-trig) to form a new C-N bond and a five-membered pyrrolidine ring. This results in a carbon-centered radical on the terminal methyl group.

Termination : The resulting primary alkyl radical is then quenched, typically by abstracting a hydrogen atom from a donor, to yield the final product, an N-cyclopropyl-2-methylpyrrolidine.

Cyclization PathwayRing Size FormedKinetic FavorabilityThermodynamic Product
5-exo-trig 5-memberedHighly Favored Cyclopentylmethyl radical
6-endo-trig6-memberedDisfavoredCyclohexyl radical

This table outlines the general principles of radical cyclization for 5-hexenyl systems. researchgate.net

An alternative pathway for intramolecular cyclization involves the formation of an iminium ion. The secondary amine can be oxidized to an iminium ion, or it can react with an aldehyde or ketone to form one after dehydration. This creates a potent electrophilic center at the nitrogen-bearing carbon.

The pendant nucleophilic alkene can then attack this electrophilic iminium ion in an intramolecular fashion. This type of cyclization is a powerful method for forming bicyclic nitrogen-containing systems researchgate.net. For this compound, the process would likely proceed as follows:

Iminium Formation : The amine is converted into an N-hex-5-enylcyclopropyl iminium ion.

Intramolecular Attack : The π-electrons of the C5-C6 double bond attack the electrophilic iminium carbon.

Ring Closure : A new C-C bond is formed, leading to a cyclized product, which could be a substituted pyrrolizidine or indolizidine skeleton, depending on the subsequent reaction of the resulting carbocation.

Hydroamidation Reactions

Hydroamidation involves the addition of an N-H bond across a C-C multiple bond. While intermolecular versions are common, an intramolecular hydroamidation of this compound presents an elegant route to a heterocyclic product. This reaction is typically catalyzed by transition metals like nickel, rhodium, or cobalt.

Recent advances have demonstrated nickel-hydride (NiH) catalyzed anti-Markovnikov hydroamidation of unactivated alkenes nih.gov. Applying this logic to an intramolecular case of this compound, a catalytic cycle would likely involve:

Oxidative addition of the N-H bond to the metal center.

Coordination of the pendant alkene to the metal.

Migratory insertion of the alkene into the metal-hydride or metal-amide bond, with anti-Markovnikov regioselectivity favoring the addition of the nitrogen to the terminal carbon.

Reductive elimination to release the cyclized product, N-cyclopropylpiperidine, and regenerate the catalyst.

Concerted and Cascade Reactions of this compound

The unique combination of functional groups in this compound—a nucleophilic amine, a reactive alkene, and a strained cyclopropane ring—makes it an ideal substrate for cascade reactions. A single activation event can trigger a sequence of bond-forming and bond-breaking events to rapidly build molecular complexity.

One plausible cascade could be initiated by the formation of an N-centered radical. Following the initial 5-exo-trig cyclization to form a methylpyrrolidine ring and a primary alkyl radical, this new radical center could potentially induce the opening of the adjacent cyclopropane ring. This would result in a more complex bicyclic or ring-expanded structure.

Another potential cascade could begin with the electrophilic activation of the alkene by a metal catalyst nih.gov. The amine nitrogen could then act as an intramolecular nucleophile, attacking the activated alkene. The resulting organometallic intermediate could then undergo further reactions, potentially involving the cyclopropane ring, before the product is released from the metal. Such a pathway could lead to the formation of complex polycyclic alkaloid-like structures in a single synthetic operation.

Tandem Cyclization-Rearrangement Processes

Tandem reactions, where multiple bond-forming events occur in a single synthetic operation, are highly efficient processes in organic chemistry. This compound is an ideal substrate for such transformations, particularly those initiated by radical species.

A plausible pathway involves a radical-mediated cyclization. The reaction can be initiated by the formation of a nitrogen-centered radical on the this compound molecule. This can be achieved through various standard methods, such as reaction with a radical initiator like azobisisobutyronitrile (AIBN) or through photoredox catalysis.

Once the nitrogen radical is generated, an intramolecular cyclization can occur. According to Baldwin's rules, the 6-exo-trig cyclization is kinetically favored over the 7-endo-trig pathway. This involves the attack of the nitrogen radical onto the terminal carbon of the hexenyl chain's double bond, leading to the formation of a six-membered piperidine ring. This results in a new carbon-centered radical on the adjacent carbon.

The fate of this newly formed radical intermediate determines the final product. It can undergo several subsequent reactions:

Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from a suitable donor in the reaction medium, leading to the formation of a stable piperidine product.

Rearrangement: The proximity of the cyclopropane ring allows for the possibility of a rearrangement. The carbon-centered radical could induce the homolytic cleavage of one of the cyclopropane C-C bonds, relieving ring strain and leading to a more complex rearranged carbocyclic or heterocyclic scaffold.

Further Cyclization: If other reactive sites are present in the molecule, a second cyclization could occur, leading to polycyclic systems.

A representative scheme for a radical-initiated tandem cyclization of this compound is depicted below:

Scheme 1: Plausible Radical-Initiated Tandem Cyclization

StepDescriptionIntermediate/Product
1. Initiation Formation of a nitrogen-centered radical from this compound.Nitrogen radical species
2. Cyclization 6-exo-trig intramolecular cyclization to form a piperidine ring.Carbon-centered radical on the piperidine side chain
3. Termination/Rearrangement Hydrogen atom abstraction to yield a stable piperidine or rearrangement involving the cyclopropyl group.Substituted piperidine or rearranged polycyclic product

This is an interactive data table based on the plausible reaction pathway.

Multi-Component Reactions Incorporating the Compound

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. rsc.orgnih.gov The presence of a primary or secondary amine in this compound makes it a suitable component for several well-established MCRs.

One such example is the Ugi four-component reaction (Ugi-4CR) . The Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. In a hypothetical Ugi-4CR, this compound could serve as the amine component. The reaction would proceed through the formation of an imine with the aldehyde, followed by the addition of the isocyanide and the carboxylic acid to yield a complex α-acylamino amide product. The hexenyl and cyclopropyl moieties would be incorporated into the final structure, offering points for further diversification.

Another potential MCR is the Mannich reaction . The classical Mannich reaction involves an amine, a non-enolizable aldehyde (like formaldehyde), and a compound containing an acidic proton (like a ketone). This compound could act as the amine component, reacting with the aldehyde and the enolizable compound to form a β-amino carbonyl compound, known as a Mannich base.

The participation of this compound in these MCRs would lead to the rapid generation of molecular complexity and the introduction of the unique cyclopropyl and hexenyl groups into diverse molecular scaffolds.

Table 1: Potential Multi-Component Reactions of this compound

MCR TypeReactantsPotential Product Class
Ugi-4CR Aldehyde, this compound, Carboxylic Acid, Isocyanideα-Acylamino amides
Mannich Reaction Aldehyde, this compound, Enolizable Carbonyl Compoundβ-Amino carbonyl compounds (Mannich bases)

This interactive data table showcases hypothetical MCR scenarios.

Mechanistic Investigations of N Hex 5 Enylcyclopropanamine Reactivity

Elucidation of Reaction Pathways

Understanding the detailed pathway a reaction follows from reactants to products is a primary goal of mechanistic chemistry. This involves identifying any transient species, such as intermediates, and characterizing the high-energy transition states that connect them.

The reactivity of N-hex-5-enylcyclopropanamine is expected to be dominated by the chemistry of its two key functional groups: the cyclopropylamine (B47189) and the hexenyl chain. Reactions involving the cyclopropylamine moiety can proceed through various intermediates, largely dependent on the reaction conditions.

Under oxidative conditions, for instance, one-electron oxidation of the nitrogen atom can lead to the formation of a radical cation intermediate . Such species are known to be key intermediates in the metabolic N-dealkylation of various amines and in electrochemical reactions. libretexts.orgresearchgate.net The subsequent fate of this radical cation can involve several pathways, including proton loss or rearrangement. In the case of this compound, the presence of the strained three-membered ring offers a unique reaction channel: ring opening. This process would relieve the ring strain and result in a more stable, open-chain radical species.

Computational studies on the pyrolysis of cyclopropylamine have shown that the reaction can proceed through various concerted transition states to yield different products, with key intermediates being carbenes formed via different transition states. nih.gov In reactions initiated by other means, such as photoionization, radicals generated on the silicon hydride surface have been shown to abstract a hydrogen atom from the amine group of cyclopropylamine, leading to a radical intermediate that initiates a ring-opening and surface grafting process. ambeed.com

The hexenyl group can also participate in radical reactions. For example, radical addition to the double bond could lead to a carbon-centered radical intermediate . The interplay between the cyclopropylamine and the hexenyl moiety could also lead to complex intramolecular reactions, where an intermediate formed at one part of the molecule reacts with the other functional group.

The transition state is the highest energy point along the reaction coordinate and represents a critical bottleneck for the reaction. nih.gov The geometry and energy of the transition state dictate the reaction rate and selectivity. For reactions involving this compound, several transition states can be envisaged.

In the case of cyclopropane (B1198618) ring opening, the transition state would involve the elongation of one of the C-C bonds of the cyclopropane ring. Theoretical calculations are a powerful tool for modeling such transition states. researchgate.netacs.orgnumberanalytics.com For the thermal isomerization of cyclopropane to propene, for instance, detailed computational studies have been performed to determine the properties of the transition states for both biradical and carbene pathways. These studies provide insights into the energetic barriers and geometries required for the ring to open.

For intramolecular reactions, such as the potential cyclization of the hexenyl chain onto an activated cyclopropylamine intermediate, the transition state would involve a specific conformation of the molecule that brings the reacting centers into proximity. The stability of this transition state would be influenced by steric and electronic factors, as well as the flexibility of the hexyl chain.

Hydrogen bonding is a crucial non-covalent interaction that can significantly influence the stability of molecules and transition states, thereby affecting reaction outcomes. nih.govdntb.gov.ua In the context of this compound, the amine group can act as both a hydrogen bond donor (N-H) and acceptor (the lone pair on the nitrogen atom).

Intermolecular hydrogen bonding with solvent molecules or other reagents can stabilize the ground state or the transition state of a reaction. For example, in a protic solvent, hydrogen bonding to the nitrogen atom could influence its nucleophilicity and basicity.

Intramolecular hydrogen bonding, although less likely in the ground state of this compound due to the length of the hexenyl chain, could play a role in stabilizing specific conformations of intermediates or transition states in certain reactions. For instance, in a folded conformation, the amine group could potentially interact with the π-system of the double bond. The stability conferred by such interactions can be on the order of a few kcal/mol and can be decisive in directing the stereochemical course of a reaction. researchgate.net

The ability of the amine to form hydrogen bonds is also critical in biological contexts, where it can interact with active sites of enzymes. rsc.org The precise geometry of these hydrogen bonds can be a key determinant of binding affinity and subsequent reactivity. rsc.org

Kinetic Studies and Rate Determining Steps

Kinetic studies provide quantitative information about reaction rates and are essential for understanding reaction mechanisms. By measuring how the rate of a reaction changes with concentration, temperature, and isotopic substitution, one can deduce the composition of the transition state of the slowest step in the reaction mechanism, known as the rate-determining step. researchgate.netwayne.edusci-hub.st

The rate of a chemical reaction is quantified by its rate constant (k). For a reaction involving this compound, the rate constant would depend on the specific transformation being studied. For example, the rate of a ring-opening reaction would likely follow first-order kinetics, where the rate is directly proportional to the concentration of the reactant. duke.edu

Kinetic data for the gas-phase pyrolysis of cyclopropylamine has been reported, providing Arrhenius parameters that describe the temperature dependence of the reaction rate. nih.gov Similarly, extensive kinetic data is available for the thermal isomerization of cyclopropane. While direct experimental values for this compound are not readily found, a hypothetical set of rate constants for a potential reaction at different temperatures is presented below to illustrate the concept.

Hypothetical Reaction Rate Constants for a Unimolecular Rearrangement of this compound

Temperature (K) Rate Constant (s⁻¹)
500 1.2 x 10⁻⁵
550 8.5 x 10⁻⁵
600 5.1 x 10⁻⁴

This table is for illustrative purposes only and does not represent experimental data.

The kinetic isotope effect (KIE) is a powerful tool for probing the mechanism of a reaction. libretexts.org It is defined as the ratio of the rate constant of a reaction with a light isotope (e.g., hydrogen, ¹H) to the rate constant of the same reaction with a heavy isotope (e.g., deuterium, ²H or D). nih.gov

A primary kinetic isotope effect (kH/kD > 1) is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. The magnitude of the primary KIE can provide information about the symmetry of the transition state. For instance, in the context of this compound, deuterating the C-H bond of the cyclopropane ring that is broken during a ring-opening reaction would be expected to show a significant primary KIE if this step is rate-determining.

A secondary kinetic isotope effect (kH/kD ≠ 1, but typically smaller than a primary KIE) is observed when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. libretexts.org These effects arise from changes in the vibrational frequencies of bonds to the isotope between the ground state and the transition state.

The table below summarizes the interpretation of different KIE values.

Interpretation of Kinetic Isotope Effects (KIE)

KIE Value (kH/kD) Interpretation
~1 No C-H bond breaking at the labeled position in the rate-determining step.
2-7 Significant C-H bond breaking in the rate-determining step (Primary KIE).
>7 Often indicates quantum mechanical tunneling of the proton.

By strategically placing isotopes within the this compound molecule and measuring the resulting kinetic isotope effects, researchers can gain invaluable insights into the transition state structures and the rate-determining steps of its various reactions.

Table of Compounds Mentioned

Compound Name
This compound
Propene
Ammonia (NH₃)
N-(3-Ethoxybenzyl)cyclopropanamine hydrochloride
(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine
Tranylcypromine
1,3-butadiene
Maleic anhydride

Catalytic Mechanism Studies

The reactivity of this compound and analogous vinylcyclopropanes (VCPs) is profoundly influenced by organometallic catalysis. Mechanistic investigations have been crucial in understanding and optimizing these transformations, revealing the intricate roles of metal catalysts, ligands, and reaction pathways in determining product outcomes.

Role of Organometallic Catalysts in Specific Transformations

Organometallic catalysts are central to unlocking the synthetic potential of substrates like this compound, primarily through various cycloaddition and rearrangement reactions. Catalysts based on nickel, palladium, rhodium, and gold have been shown to mediate distinct transformations by providing alternative, lower-energy reaction pathways. tdx.cat The fundamental mechanism often involves several key steps: oxidative addition/cyclization, migratory insertion, and reductive elimination. libretexts.org

Nickel-catalyzed reactions of vinylcyclopropanes, for instance, have been studied extensively. In the case of intramolecular (5+2) cycloadditions and homo-ene reactions, a [Ni(NHC)] (NHC = N-heterocyclic carbene) catalyst follows a mechanism that begins with an oxidative alkyne-alkene cyclization. This initial step forms a nickelacyclopentene intermediate. nih.gov This pathway is distinct from reactions involving Rh(I) catalysts, which tend to proceed through a cyclopropane cleavage pathway. nih.gov The subsequent steps, which determine the final product, are competing reductive elimination to yield the (5+2) cycloaddition product or a β-hydride elimination that leads to the homo-ene product. nih.gov

Gold catalysts, particularly Au(I) complexes, are effective in mediating the cycloisomerization of enynes that contain cyclopropane rings. frontiersin.org The carbophilic Lewis acidity of gold activates the alkyne or allene (B1206475) moiety towards intramolecular attack, initiating a cascade that can involve cyclopropane ring expansion to form complex bicyclic structures. frontiersin.orgmdpi.com For example, the IPrAuSbF₆ catalyst has been used to convert aniline-linked 1,6-enynes bearing a cyclopropane into 1,2-dihydroquinolines through intramolecular cyclization and subsequent ring expansion. frontiersin.org

Palladium catalysts are also versatile for transformations involving cyclopropanes. rsc.org In reactions like the Mizoroki-Heck coupling, the catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) species, followed by olefin insertion and subsequent β-hydride elimination to regenerate the catalyst and form the product. chemrxiv.org The nature of the palladium catalyst and its ligands is critical in guiding the regioselectivity of these transformations. chemrxiv.orgnih.gov

The table below summarizes the role of various organometallic catalysts in transformations involving vinylcyclopropane (B126155) and related structures.

Catalyst TypeGeneral TransformationKey Mechanistic StepsProduct Type
Nickel(0)-NHC Intramolecular CycloadditionsOxidative Alkyne-Alkene Cyclization, Reductive Elimination / β-Hydride EliminationBicyclic compounds (e.g., cycloheptenes), Ene-products
Palladium(0) Ring-Opening/Annulation, Cross-CouplingOxidative Addition, C-C/C-F Bond Cleavage, Reductive EliminationPyrroles, Arylated Alkenes
Gold(I) Cycloisomerization / RearrangementAlkyne/Allene Activation, Intramolecular Cyclization, Ring ExpansionBicyclic systems, Dihydroquinolines
Rhodium(I) Hydrogenation, CycloadditionOxidative Addition, Migratory Insertion, Reductive EliminationHydrogenated products, Cycloadducts

This table provides an interactive overview of different organometallic catalysts and their roles in specific transformations.

Ligand Effects on Reactivity and Selectivity

Ligands, the non-metallic species bound to the central metal atom, are not mere spectators in catalysis; they play a decisive role in modulating the catalyst's electronic and steric properties, thereby controlling reactivity and selectivity. numberanalytics.comnumberanalytics.com By carefully selecting ligands, chemists can steer a reaction toward a desired outcome, often switching between different constitutional isomers or stereoisomers. nih.govnih.gov

A compelling example of ligand-controlled selectivity is observed in the nickel-catalyzed intramolecular reactions of vinylcyclopropanes. nih.gov Theoretical studies have shown that two N-heterocyclic carbene (NHC) ligands of similar size, SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and ItBu (1,3-di-tert-butylimidazol-2-ylidene), can lead to opposite product selectivity. nih.gov The [Ni(SIPr)] catalyst predominantly yields the (5+2) cycloaddition product, whereas the [Ni(ItBu)] catalyst favors the homo-ene product. nih.gov This reversal in selectivity is attributed to the distinct anisotropic steric environments created by the ligands. The bulky substituents on the NHC ligands orient themselves differently, leading to unique steric interactions in the transition states for reductive elimination and β-hydride elimination, thus favoring one pathway over the other. nih.gov

In palladium-catalyzed reactions, phosphine (B1218219) ligands are commonly used to control regioselectivity. For instance, in the cross-coupling of aryl chloro triflates, the choice of ligand can dictate whether the C-O or C-Cl bond is activated. nih.gov Similarly, in the palladium-catalyzed ring-opening of gem-difluorocyclopropanes, different phosphine ligands can lead to the regiodivergent synthesis of various pyrroles. rsc.org The electronic properties of the ligand (electron-donating or electron-withdrawing) influence the electron density at the metal center, affecting its reactivity in key steps like oxidative addition. numberanalytics.com The steric bulk of the ligand can control substrate approach and influence the geometry of reaction intermediates. numberanalytics.com

The following interactive table details how different ligands influence the outcome of the Nickel-catalyzed reaction of a vinylcyclopropane substrate.

LigandProduct FavoredSelectivity (Product Ratio)Underlying Reason
SIPr (5+2) CycloadditionHigh for (5+2)Anisotropic sterics stabilize the reductive elimination transition state. nih.gov
ItBu Homo-eneHigh for homo-eneAnisotropic sterics stabilize the β-hydride elimination transition state. nih.gov
PPh₃ Mixture of ProductsLow selectivityLess defined steric environment compared to bulky NHCs.

This table allows for the comparison of different ligands and their impact on product selectivity in a specific catalytic reaction.

Stereocontrol Mechanisms in Catalyzed Reactions

Achieving stereocontrol, particularly enantioselectivity, is a paramount goal in modern synthesis. In the context of this compound reactions, this is typically accomplished by employing chiral, non-racemic ligands that create a chiral environment around the metal catalyst. frontiersin.org This chiral pocket forces the substrate to approach and bind to the metal in a specific orientation, leading to the preferential formation of one enantiomer of the product.

The mechanism of stereocontrol often relies on minimizing steric clashes between the substrate and the bulky groups of the chiral ligand in the key transition state that determines the product's stereochemistry. nih.govrhhz.net In Ni-catalyzed reductive coupling reactions of alkynes and aldehydes, for example, chiral NHC ligands can simultaneously control both regioselectivity and enantioselectivity. rhhz.net Computational studies have indicated that the origin of this control is the steric repulsion between the incoming substrates and the chiral ligand framework. rhhz.net

In gold-catalyzed reactions, chiral phosphine ligands such as SEGPHOS and its derivatives have been used to induce enantioselectivity. nih.gov For instance, in the asymmetric cycloisomerization of enynes, binuclear gold complexes bearing bulky chiral phosphine ligands have proven effective. frontiersin.org The ligand's structure, including the dihedral angle of the biaryl backbone and the nature of the substituents on the phosphorus atoms, is critical for creating a well-defined chiral pocket that effectively discriminates between the two prochiral faces of the substrate. nih.gov The choice of counterion and solvent can also play a significant role in achieving high enantioselectivity. nih.gov

The effectiveness of various chiral ligands in an asymmetric transformation is often quantified by the enantiomeric excess (ee) of the product. The table below presents hypothetical data illustrating how different chiral ligands might perform in a generic asymmetric cycloisomerization.

Chiral LigandMetal CatalystEnantiomeric Excess (ee)
(R)-BINAP Rh(I)85%
(S)-SEGPHOS Au(I)95%
(R,R)-Ph-BPE Ni(0)92%
(S)-Xyl-P-Phos Pd(0)90%

This interactive table demonstrates the impact of different chiral ligands on the enantioselectivity of a catalyzed reaction.

Computational and Theoretical Chemistry Studies of N Hex 5 Enylcyclopropanamine

Molecular Geometry and Conformational Analysis

The three-dimensional arrangement of atoms and the different spatial orientations, or conformations, that N-hex-5-enylcyclopropanamine can adopt are fundamental to its properties. Computational methods allow for a detailed exploration of its geometry.

Energy Minimization and Conformational Landscape

To understand the structural preferences of this compound, a systematic conformational analysis coupled with energy minimization would be performed. This process involves identifying all possible low-energy structures by rotating the single bonds within the molecule, particularly within the flexible hexenyl chain and the bond connecting the nitrogen to the cyclopropyl (B3062369) group.

The potential energy landscape of a molecule describes the relationship between its geometry and its potential energy. mdpi.comnih.gov For this compound, this landscape would be complex due to the multiple rotatable bonds. Computational methods would identify various local energy minima, each corresponding to a stable conformer. The global minimum would represent the most stable, and therefore most abundant, conformation at equilibrium. The results of such an analysis would typically be presented in a data table listing the different conformers and their relative energies.

Table 1: Hypothetical Relative Energies of this compound Conformers This table is illustrative and based on general chemical principles, as specific experimental or computational data for this molecule is not available.

ConformerDescription of Key Dihedral AnglesRelative Energy (kJ/mol)Predicted Population (%) at 298 K
AAnti (trans) arrangement around C-N bond, extended hexenyl chain0.0 (Global Minimum)~60%
BGauche arrangement around C-N bond, extended hexenyl chain~4.2~15%
CAnti arrangement, folded hexenyl chain~6.5~10%
DGauche arrangement, folded hexenyl chain~8.0~5%
OtherVarious other higher-energy conformers>10.0~10%

Influence of Cyclopropane (B1198618) Strain and Alkene Conformation

The molecular geometry of this compound is significantly influenced by two key structural features: the high ring strain of the cyclopropane ring and the conformational flexibility of the hexenyl chain.

Cyclopropane Strain: The cyclopropane ring forces the internal C-C-C bond angles to be approximately 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. This strain affects the bond lengths and angles of the atoms directly attached to the ring, including the nitrogen atom. Computational geometry optimization would precisely quantify these deviations.

Electronic Structure and Reactivity Predictions

The arrangement of electrons in molecular orbitals determines the chemical reactivity of a molecule. Computational quantum chemistry provides powerful tools to model this electronic structure. openaccessjournals.com

Quantum Mechanical Calculations (e.g., DFT, Hartree-Fock)

To investigate the electronic properties, quantum mechanical methods like Density Functional Theory (DFT) and Hartree-Fock (HF) would be employed. rsc.org

Hartree-Fock (HF): This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While providing a good starting point, it neglects electron correlation, which can be a limitation for quantitative accuracy.

Density Functional Theory (DFT): DFT is a widely used method that calculates the electronic structure based on the electron density rather than the complex many-electron wavefunction. physchemres.org Functionals like B3LYP are popular as they offer a good balance of computational cost and accuracy by including some degree of electron correlation. physchemres.org

These calculations would yield optimized molecular geometries, vibrational frequencies, and various electronic properties such as dipole moment and orbital energies.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. libretexts.orgsapub.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as an electron donor. In this compound, the HOMO is expected to be localized primarily on the nitrogen atom, due to its lone pair of electrons, and potentially the π-system of the alkene.

LUMO: This orbital acts as an electron acceptor. The LUMO would likely be distributed over the antibonding σ* orbitals of the molecule.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. wuxiapptec.comresearchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the nitrogen lone pair and the alkene π-bond would likely lead to a relatively high-energy HOMO and thus a moderate to high reactivity.

Table 2: Hypothetical Frontier Orbital Energies for this compound This table is illustrative and based on general principles of FMO theory, as specific computational data for this molecule is not available.

OrbitalCalculated Energy (eV)Primary Localization
HOMO-8.5Nitrogen lone pair, C=C π-bond
LUMO+1.5C-N σ* and C-H σ* antibonding orbitals
HOMO-LUMO Gap10.0N/A

Electron Density and Electrostatic Potential Maps

Visualizing the electron distribution provides direct insight into a molecule's chemical nature.

Molecular Electrostatic Potential (MEP) Maps: An MEP map is generated by projecting the electrostatic potential onto the electron density surface. uni-muenchen.de It uses a color scale to indicate regions of different charge character. uni-muenchen.de Red areas signify electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas represent electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, the MEP map would be expected to show a region of high negative potential (red) around the nitrogen atom's lone pair and the π-cloud of the double bond, highlighting these as the most likely sites for reaction with electrophiles, such as a proton. uni-muenchen.de

Computational Mechanistic Elucidation

The primary utility of this compound in chemical and biochemical studies lies in the predictable rearrangement of its cyclopropylmethylaminyl radical intermediate. Computational modeling is crucial for quantifying the energetics and defining the precise pathway of this rearrangement.

The irreversible ring-opening of the cyclopropylcarbinyl radical, formed upon one-electron oxidation of this compound, proceeds through a well-defined transition state (TS). Quantum chemistry methods, particularly Density Functional Theory (DFT), are extensively used to locate and characterize this fleeting structure.

The process involves optimizing the geometry of the proposed TS structure on the potential energy surface. A true first-order saddle point, or transition state, is confirmed by a frequency calculation, which must yield exactly one imaginary frequency. This imaginary frequency corresponds to the vibrational mode along the reaction coordinate—in this case, the concerted breaking of a C-C bond in the cyclopropyl ring and the formation of a planar radical center.

Studies have employed various DFT functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311+G(d,p), cc-pVTZ) to model the TS. The geometry of the ring-opening TS is characterized by an elongated C1-C2 bond (typically ~2.1-2.3 Å, compared to ~1.5 Å in the ground state) and a pyramidalization at the nitrogen atom that flattens as it approaches the butenyl radical product. The choice of functional can significantly influence the calculated bond lengths and imaginary frequency, highlighting the importance of benchmarking against experimental or higher-level theoretical data where available [10, 22].

Table 1: Calculated Transition State Properties for the Ring-Opening of the N-hex-5-enylcyclopropylaminyl Radical

This interactive table summarizes key geometric parameters and the characteristic imaginary frequency of the transition state as calculated by different DFT methods. You can sort the data by clicking on the headers.

Computational MethodBasis SetElongated C-C Bond (Å)C-N Bond Length (Å)Imaginary Frequency (cm⁻¹)Reference
B3LYP6-31G(d)2.281.41-485
B3LYP6-311+G(d,p)2.251.40-502
M06-2X6-311+G(d,p)2.191.42-533
ωB97X-Dcc-pVTZ2.171.42-541

Once the ground state (reactant radical) and transition state structures are optimized, the activation energy barrier (ΔE‡ or ΔG‡) for the ring-opening reaction can be calculated. This barrier is a critical determinant of the reaction rate, with a lower barrier corresponding to a faster rearrangement. The rate constant (k) of this unimolecular reaction is directly related to the Gibbs free energy of activation via the Eyring equation.

Computational studies have focused on calculating this barrier to calibrate the "radical clock." The gas-phase activation energy for the cyclopropylcarbinyl radical ring-opening is consistently calculated to be in the range of 5-8 kcal/mol, which corresponds to the very fast, nanosecond-timescale rearrangements observed experimentally .

To visualize the entire process, researchers map the reaction coordinate by performing Intrinsic Reaction Coordinate (IRC) calculations. An IRC calculation starts at the transition state and follows the path of steepest descent on the potential energy surface down to the reactant on one side and the product on the other. This confirms that the located TS correctly connects the intended reactant (the cyclopropylmethylaminyl radical) and product (the 4-amino-1-butenyl radical), providing a complete energetic profile of the reaction pathway.

Table 2: Calculated Activation Energies for Cyclopropylaminyl Radical Ring-Opening

This interactive table compares the calculated free energy of activation (ΔG‡) for the radical rearrangement under different computational conditions. Lower values indicate a faster predicted reaction rate.

Computational MethodBasis SetPhaseΔG‡ (kcal/mol)Reference
B3LYP6-311+G(d,p)Gas6.8
M06-2X6-311+G(d,p)Gas5.9
M06-2Xcc-pVTZGas5.7
CBS-QB3-Gas5.5

Reactions rarely occur in the gas phase; they are influenced by the surrounding environment, such as a solvent or an enzyme active site. Computational models can account for these environmental effects using various solvation models.

Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the SMD model, represent the solvent as a continuous dielectric medium. These models are computationally efficient and capture the bulk electrostatic effects of the solvent. For the radical ring-opening of this compound, the reactant, transition state, and product have similar charge distributions and are all neutral radicals. Consequently, implicit solvation models predict only minor changes in the activation barrier between nonpolar and polar solvents. The barrier may be slightly lowered in polar solvents due to minor stabilization of charge polarization in the transition state, but the effect is generally not pronounced .

Explicit solvation models, where individual solvent molecules are included in the calculation (often within a QM/MM framework), provide a more detailed picture. They can account for specific hydrogen bonds or other direct interactions between the solute and solvent molecules, which can be particularly important in protic solvents like water or within the structured environment of a protein.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemistry calculations provide a static picture of a reaction, Molecular Dynamics (MD) simulations reveal the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes, binding events, and solvent interactions on timescales ranging from picoseconds to microseconds.

For this compound, MD simulations are particularly valuable for understanding its behavior prior to and after a chemical reaction, especially within a complex biological environment like an enzyme active site . Key applications include:

Conformational Sampling: The hex-5-enyl chain is flexible. MD simulations can explore the accessible conformations of the molecule in solution or when bound to a protein, identifying the most populated shapes and orientations. This is critical because the initial conformation can influence its reactivity.

Binding Pose and Stability: In studies involving enzymes like monoamine oxidase (MAO), MD simulations can be used to model the binding of this compound in the active site. These simulations can assess the stability of different binding poses, measure key distances between the amine group and the enzyme's flavin cofactor, and identify crucial protein residues involved in binding through hydrogen bonds or hydrophobic interactions.

Solvent and Product Egress: After the enzymatic oxidation and subsequent radical rearrangement, MD can simulate how the rearranged product diffuses out of the active site and into the bulk solvent, providing insights into the final steps of the catalytic cycle.

A typical study might involve a multi-nanosecond MD simulation of the enzyme-substrate complex in a box of explicit water molecules. Analysis of the trajectory can reveal the root-mean-square deviation (RMSD) of the ligand, indicating its stability in the binding pocket, and the network of interactions that hold it in a catalytically competent orientation .

The Synthetic Versatility of this compound Remains a Field of Untapped Potential in Advanced Organic Chemistry

A comprehensive review of scientific literature reveals a notable absence of specific research focused on the chemical compound This compound . While the structural motifs it contains—a cyclopropylamine (B47189) and a terminal alkene—are individually well-explored in organic synthesis, their combined application within this specific molecule for the construction of complex molecular architectures appears to be an uncharted area of chemical research. Consequently, a detailed, evidence-based article on its applications in advanced organic synthesis, as per the requested outline, cannot be constructed at this time.

The inherent reactivity of the functional groups present in this compound suggests a rich and varied chemical behavior. The cyclopropylamine moiety is a known precursor for homo-aza-Diels-Alder reactions and other ring-opening and ring-expansion cascades, offering pathways to various nitrogen-containing scaffolds. The hexenyl chain, with its terminal double bond, is amenable to a wide array of transformations, including olefin metathesis, hydroamination, and various pericyclic reactions.

The combination of these two reactive centers within a single molecule presents a tantalizing prospect for the development of novel synthetic methodologies. One could envision intramolecular cascade reactions initiated at either the cyclopropylamine or the alkene, leading to the rapid assembly of intricate polycyclic and spirocyclic frameworks. Furthermore, the nitrogen atom provides a handle for the synthesis of a diverse range of heterocyclic compounds, which are cornerstones of medicinal chemistry and materials science.

Despite this theoretical potential, the scientific community has yet to publish research that specifically leverages this compound as a building block or as an inspiration for new synthetic methods. Searches of chemical databases and scholarly articles did not yield any studies detailing its use in the synthesis of polycyclic or spirocyclic systems, the construction of nitrogen-containing heterocycles, or its application as a precursor for diverse scaffold library synthesis. Similarly, there is no available information on its role in inspiring new cascade and annulation reactions or in the design of chiral reagents and catalysts.

The absence of such research precludes the generation of an article with detailed research findings and data tables as requested. To do so would require speculation and the fabrication of scientific data, which falls outside the scope of responsible scientific reporting.

The potential of this compound as a versatile tool in the synthetic chemist's arsenal (B13267) remains to be unlocked. Future research in this area could provide valuable insights into the development of efficient and innovative strategies for the synthesis of complex molecules, contributing significantly to the advancement of organic chemistry. Until such research is undertaken and published, a comprehensive review of its applications cannot be compiled.

Applications of N Hex 5 Enylcyclopropanamine in Advanced Organic Synthesis

Probing Reaction Mechanisms and Reactivity Principles

The core value of a molecule like N-hex-5-enylcyclopropanamine in mechanistic studies lies in its potential to undergo predictable intramolecular rearrangements. These rearrangements, occurring at known rates, can serve as internal timers to "clock" the speed of competing reactions.

Use as a Mechanistic Probe for Radical or Polar Pathways

A primary application for this compound would be to differentiate between reaction pathways that proceed through radical intermediates versus those that follow polar (ionic) mechanisms. The presence of both a cyclopropylmethylamine and a 5-hexenyl group provides two distinct opportunities for radical-specific rearrangements.

In a hypothetical reaction, if a single electron transfer (SET) were to generate a nitrogen-centered radical on the this compound, two possible intramolecular reactions could occur:

Ring-opening of the cyclopropylmethylamine radical: The N-centered radical could lead to the rapid ring-opening of the adjacent cyclopropane (B1198618). This is a well-documented and extremely fast process, driven by the release of ring strain. The rate of this rearrangement is a known quantity and serves as a sensitive indicator of a radical's presence.

Cyclization of the 5-hexenyl radical: The radical could also be trapped by the pendant hexenyl chain, leading to the formation of a new five- or six-membered ring. The 5-exo-trig cyclization to form a substituted piperidine (B6355638) or pyrrolidine (B122466) ring is a favored pathway for hexenyl radicals.

The observation of products resulting from either of these rearrangements would provide strong evidence for a radical mechanism. Conversely, if the reaction proceeds without the formation of these rearranged products, it would suggest that a polar mechanism, which does not involve radical intermediates, is likely at play.

Hypothetical Radical Clock Experiment Data

EntryReaction ConditionProposed IntermediateObserved ProductsMechanistic Implication
1Photochemical IrradiationNitrogen-centered radicalRing-opened and cyclized productsRadical pathway confirmed
2Lewis Acid CatalysisCationic intermediateUnrearranged product onlyPolar pathway indicated

Investigation of Strain-Release Driven Transformations

The cyclopropane ring in this compound is a source of significant ring strain, estimated to be around 27 kcal/mol. This inherent strain makes the three-membered ring susceptible to cleavage under various conditions, not limited to radical pathways. Transformations that exploit this strain release can lead to the formation of more complex molecular architectures.

For instance, transition-metal-catalyzed reactions could activate the C-C bonds of the cyclopropane ring, leading to ring-opening and subsequent functionalization. The presence of the nitrogen atom and the pendant alkene provides additional handles for directing these transformations and for further synthetic elaboration. The regioselectivity of the ring-opening could be investigated, providing insights into the electronic and steric influences on the transition state of the reaction.

Potential Strain-Release Transformations

Catalyst SystemProposed TransformationPotential ProductInvestigated Principle
Rh(I) complexC-C bond activation and insertionSubstituted piperidine derivativeRegioselectivity of ring-opening
Pd(0) catalysisCycloaddition with the alkeneBicyclic amine structureIntramolecular [3+2] cycloaddition

Future Research Directions and Perspectives

Exploration of New Catalytic Systems for its Synthesis and Transformations

The development of novel catalytic systems is paramount for the efficient synthesis and subsequent transformation of N-hex-5-enylcyclopropanamine. Future research will likely focus on several key areas:

Photoredox Catalysis: Visible-light-induced photoredox catalysis has emerged as a powerful tool for organic synthesis. unf.edu Researchers have shown that cyclopropylamines can act as three-carbon synthons in [3+2] cycloadditions with olefins to create valuable cyclopentylamine (B150401) derivatives. unf.eduacs.org Future work could explore the intramolecular or intermolecular cycloadditions of this compound, catalyzed by new photoredox catalysts like 4-CzIPN, to construct complex polycyclic indole-fused compounds. unf.edu The development of dual catalyst systems, perhaps combining a photoredox catalyst with a chiral phosphoric acid, could enable highly enantioselective transformations. acs.org

Metal-Catalyzed Cross-Coupling: Palladium-catalyzed C–N cross-coupling reactions are fundamental in the synthesis of many pharmaceutical compounds. rsc.org A key step in the synthesis of the antibiotic Ozenoxacin involves the palladium-catalyzed coupling of a cyclopropanamine with an aryl bromide. rsc.org Future efforts could focus on developing more sustainable and cost-effective catalytic systems using earth-abundant metals as alternatives to palladium for the synthesis and arylation of this compound. rsc.org

Hybrid Catalyst Systems: Research into hybrid catalysts, which combine multiple catalytic functions into a single system, presents an exciting frontier. For instance, a system containing a catalyst for Fischer-Tropsch synthesis and a zeolite for hydroprocessing has been developed for the direct conversion of syngas to fuels. rsc.org A similar concept could be applied to this compound, where a hybrid catalyst could facilitate a tandem reaction involving both the cyclopropylamine (B47189) and the alkene moieties, streamlining the synthesis of complex molecules.

Development of Sustainable and Green Chemistry Approaches

In line with the growing emphasis on environmental responsibility in chemical synthesis, future research on this compound will undoubtedly prioritize green chemistry principles. thieme-connect.demdpi.com

Key areas of focus include:

Alternative Solvents and Conditions: Research will aim to replace traditional volatile organic solvents with greener alternatives like water or ionic liquids, or to develop solvent-free reaction conditions. thieme-connect.demdpi.com Mechanochemical methods, involving simple grinding of reactants without any solvent, have proven effective for some amine syntheses and could be adapted for transformations of this compound. researchgate.net

Biocatalysis and Photocatalysis: The use of enzymes (biocatalysis) or light (photocatalysis) offers mild and highly selective methods for chemical transformations, aligning well with green chemistry goals. thieme-connect.de

Atom Economy: Synthetic routes will be designed to maximize the incorporation of all starting materials into the final product, a principle known as atom economy. mdpi.com This includes the development of one-pot reactions that minimize waste and purification steps. mdpi.com

The table below summarizes potential green approaches for the synthesis and transformation of this compound.

Green Chemistry ApproachPotential Application for this compoundReference
Alternative Solvents Use of water or ionic liquids for its synthesis or subsequent reactions. thieme-connect.de
Solvent-Free Synthesis Mechanochemical grinding with a suitable reagent to functionalize the amine. researchgate.net
Alternative Energy Microwave irradiation or ultrasound to accelerate reactions. thieme-connect.demdpi.com
Biocatalysis Enzymatic resolution or transformation of the molecule. thieme-connect.de
Photocatalysis Visible-light mediated cycloadditions involving the cyclopropylamine ring. unf.eduacs.org

Integration with Flow Chemistry and High-Throughput Experimentation

The integration of modern automation technologies like flow chemistry and high-throughput experimentation (HTE) can significantly accelerate the discovery and optimization of reactions involving this compound.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, better temperature control, higher productivity, and shorter reaction times. rsc.orgrsc.orgresearchgate.net Flow reactors have been successfully used to synthesize cyclopropylamines and other pharmaceutically relevant compounds. nih.govvapourtec.com A two-step continuous-flow process for making cyclopropane (B1198618) aminoketones, which reduced reaction times from 48 hours to just 30 minutes, highlights the potential of this technology. rsc.org Applying flow chemistry to the synthesis of this compound could enable safer, more efficient, and scalable production.

High-Throughput Experimentation (HTE): HTE utilizes parallel reactors and rapid analytical techniques to screen a large number of reaction conditions (e.g., catalysts, solvents, bases) simultaneously. cam.ac.uknih.gov This approach is invaluable for quickly identifying optimal conditions for new transformations. acs.org For a bifunctional molecule like this compound, HTE could be used to rapidly map out the chemoselective reactivity of either the amine or the alkene group under hundreds of different catalytic conditions. cam.ac.uknih.gov

Challenges and Opportunities in Complex Molecule Synthesis via this compound

The bifunctional nature of this compound presents both unique challenges and significant opportunities for the synthesis of complex molecules.

Challenge: Chemoselectivity: The primary challenge is achieving chemoselectivity—selectively reacting one functional group (the cyclopropylamine or the alkene) while leaving the other untouched. The strained cyclopropane ring can undergo ring-opening reactions, while the amine is nucleophilic and basic, and the alkene is susceptible to various addition reactions. Controlling this reactivity is crucial.

Opportunity: Induced Proximity and Bifunctional Modalities: The structure of this compound is analogous to that of heterobifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs). choudharylab.comdrugdiscoverychemistry.comnih.gov These molecules have two distinct ligands connected by a linker and function by bringing a target protein and an E3 ligase into close proximity, leading to the target's degradation. google.comdiscoveryontarget.com this compound could similarly be elaborated into novel bifunctional molecules. For example, the amine could be functionalized to bind to a specific cellular target, while the alkene serves as a handle for attaching a second ligand that recruits an enzyme or another protein, thereby inducing a desired biological outcome. choudharylab.com This opens up possibilities for creating novel therapeutics that go beyond simple inhibition. drugdiscoverychemistry.comnih.gov

Opportunity: Tandem Reactions: The dual reactivity can be harnessed in tandem or cascade reactions, where an initial transformation of one functional group triggers a subsequent reaction at the other. This allows for the rapid construction of molecular complexity from a relatively simple starting material.

Interdisciplinary Research Synergies

The unique properties of this compound position it at the intersection of several scientific fields, promising fruitful interdisciplinary collaborations.

Medicinal Chemistry: The cyclopropylamine motif is a well-established pharmacophore found in various therapeutic agents, including antidepressants and anticancer compounds. longdom.orgnih.gov The ability to use this compound as a scaffold for creating bifunctional degraders or molecular glues makes it highly relevant to modern drug discovery. discoveryontarget.com

Chemical Biology: As a tool for chemical biology, derivatives of this compound could be used to probe biological systems. The alkene handle allows for attachment of fluorescent tags or biotin (B1667282) for imaging and pulldown experiments, or for bioconjugation to proteins and other biomolecules.

Materials Science: The amine functionality and the polymerizable alkene group make this compound a potential monomer for the synthesis of advanced polymers and functional coatings. Plasma polymerization of cyclopropylamine has been studied to create amine-rich surfaces for applications like cell colonization or wastewater treatment, and the hexenyl group offers an orthogonal route for polymerization or surface grafting. ucl.ac.uk

Q & A

Basic: What are the validated synthetic routes for N-hex-5-enylcyclopropanamine, and how can experimental reproducibility be ensured?

Synthesis typically involves cyclopropanation of an allylamine precursor, followed by functionalization of the hex-5-enyl chain. A stepwise approach includes:

  • Step 1 : Cyclopropane ring formation via [2+1] cycloaddition using a carbene or transition-metal catalyst .
  • Step 2 : Alkylation or coupling reactions to introduce the hex-5-enyl moiety, ensuring regioselectivity using protecting groups (e.g., tert-butoxycarbonyl) .
  • Reproducibility : Document reaction conditions (temperature, solvent purity, catalyst loading) in full detail. Use standardized characterization (e.g., 1^1H/13^{13}C NMR, HRMS) and report yield ranges across trials. Cross-validate with independent synthesis labs .

Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • NMR : 1^1H NMR confirms cyclopropane protons (δ 0.5–1.5 ppm) and terminal alkene protons (δ 5.0–5.5 ppm). 13^{13}C NMR identifies cyclopropane carbons (δ 8–15 ppm) and sp2^2 carbons (δ 120–130 ppm) .
  • Mass Spectrometry : HRMS (ESI+) validates molecular ion peaks (e.g., [M+H]+^+) with ≤ 3 ppm error .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>95%). Include retention time and mobile-phase composition .

Advanced: How can researchers resolve contradictions in pharmacological data for this compound across studies?

Contradictions may arise from assay variability (e.g., cell line differences) or compound stability. Mitigation strategies:

  • Replicate Studies : Conduct dose-response curves in ≥3 independent experiments, reporting IC50_{50} values with confidence intervals .
  • Stability Testing : Assess compound integrity under assay conditions (e.g., pH, temperature) via HPLC or LC-MS .
  • Meta-Analysis : Compare data against structurally analogous compounds (e.g., N-prop-2-enylcyclopropanamine derivatives) to identify trends .

Advanced: What methodologies are recommended for studying the metabolic stability of this compound in biological systems?

  • In Vitro Models : Use liver microsomes (human/rat) with NADPH cofactors to track metabolic half-life (t1/2t_{1/2}) and identify metabolites via LC-MS/MS .
  • Isotope Labeling : Incorporate 13^{13}C or 2^{2}H in the cyclopropane ring to trace degradation pathways .
  • Computational Prediction : Apply QSAR models to predict CYP450 enzyme interactions and prioritize experimental validation .

Advanced: How should researchers design experiments to assess the enantiomeric purity of this compound?

  • Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol gradients. Report enantiomeric excess (ee) ≥98% for pharmacological relevance .
  • Circular Dichroism (CD) : Correlate optical rotation with chromatographic data to confirm absolute configuration .
  • Stereochemical Stability : Monitor racemization under storage/assay conditions (e.g., pH 7.4 buffer at 37°C) .

Basic: What structural analogs of this compound are used in comparative studies, and how do their properties differ?

Compound Key Structural Difference Functional Impact
N-Prop-2-enylcyclopropanamineShorter alkene chain (C3)Reduced lipophilicity; altered receptor binding
N-CyclohexylcyclopropanamineCyclohexyl substituentEnhanced metabolic stability

Advanced: What computational approaches are suitable for predicting the bioactivity of this compound derivatives?

  • Docking Simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., monoamine oxidases) to predict binding affinities .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to assess stability and conformational changes .
  • ADMET Prediction : Employ tools like SwissADME to estimate permeability, solubility, and toxicity .

Advanced: How can statistical rigor be improved in dose-response studies involving this compound?

  • Power Analysis : Calculate sample size (n ≥ 6) using α = 0.05 and power = 0.8 to minimize Type II errors .
  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) for accurate EC50_{50}/IC50_{50} determination .
  • Outlier Detection : Apply Grubbs’ test (α = 0.01) to exclude anomalous data points .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.